CPPTL
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Overview
Description
CPPTL is an antineoplastic agent, and analogue of parthenolide, which induces apoptosis in a dose-dependent manner via the ROS/JNK pathway in acute myeloid leukemia.
Scientific Research Applications
Capacitive Power Transfer (CPT) in Wireless Power Systems
Wireless Power Transfer Methods : CPT, alongside Inductive Power Transfer (IPT), is a significant method for wireless power transfer, particularly effective in applications with small gap distances due to its developed voltage constraints. It has been viable in kilowatt power level applications despite its limitations on gap distance (Dai & Ludois, 2015).
Innovations in CPT for Small Gap Applications : Aerodynamic fluid bearings have been proposed to maximize capacitive coupling in CPT systems. This technique allows for micrometers of separation distance between moving surfaces, increasing coupling capacitance up to 100 times greater than rigid plate systems (Ludois, Erickson, & Reed, 2014).
CPT in Electric Vehicle Charging : CPT has been proposed for electric vehicle (EV) charging at a kilowatt scale power level. It replaces copper coils with foil surfaces in inductive approaches, providing a cost-effective and simple implementation while maintaining efficient power transfer capabilities (Dai & Ludois, 2016).
Optimization of CPT Systems : Various compensation topologies have been explored to improve the power transfer performance of CPT systems. These topologies are crucial for efficient power transfer and have been compared to find the most effective designs for different applications (Hu et al., 2020).
Hybrid Wireless Power Transfer Systems : The integration of IPT and CPT systems has been proposed to improve system coupler antimisalignment ability and overall efficiency, demonstrating potential for railway applications (Luo et al., 2020).
Properties
Molecular Formula |
C16H22O2 |
---|---|
Molecular Weight |
246.35 |
IUPAC Name |
(3aS,9aS,10aR,10bR,E)-6,9a-dimethyl-3-methylene-3,3a,4,5,8,9,9a,10,10a,10b-decahydro-2H-cyclopropa[9,10]cyclodeca[1,2-b]furan-2-one |
InChI |
InChI=1S/C16H22O2/c1-10-5-4-8-16(3)9-13(16)14-12(7-6-10)11(2)15(17)18-14/h5,12-14H,2,4,6-9H2,1,3H3/b10-5+/t12-,13-,14-,16-/m0/s1 |
InChI Key |
UIQKMBMRZCBLEJ-MTMILITESA-N |
SMILES |
O=C(O[C@@]1([H])[C@@]2([H])CC/C(C)=C/CC[C@]3(C)[C@@]1([H])C3)C2=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPPTL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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